(R)-1-Isopropyl-3-methyl-piperazine dihydrochloride
Description
Properties
IUPAC Name |
(3R)-3-methyl-1-propan-2-ylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(2)10-5-4-9-8(3)6-10;;/h7-9H,4-6H2,1-3H3;2*1H/t8-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQBDFLIEYUUSD-YCBDHFTFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(C)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C(C)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of 3,4-Dehydropiperazine-2-one
Ethylenediamine derivatives react with esters to form dehydropiperazine intermediates. For example:
-
N-methyl ethylenediamine reacts with methyl benzoylformate in toluene at 60–65°C to yield 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one (69.6% yield).
| Starting Material | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| N-methyl ethylenediamine | Methyl benzoylformate, toluene | 1-methyl-3-phenyl-dehydropiperazine-2-one | 69.6% |
Step 2: Reduction to Piperazine
Lithium aluminum hydride (LiAlH₄) reduces the dehydropiperazine intermediate to the piperazine core. For instance:
-
1-methyl-3-phenyl-dehydropiperazine-2-one treated with LiAlH₄ in tetrahydrofuran (THF) at 50–55°C yields 1-methyl-3-phenylpiperazine (60.5% yield).
| Intermediate | Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|---|
| 1-methyl-3-phenyl-dehydropiperazine-2-one | LiAlH₄ | THF, 50–55°C | 1-methyl-3-phenylpiperazine | 60.5% |
Adaptation for Target Compound :
Replacing benzoylformate with an isopropyl-containing ester and using chiral ethylenediamine could yield (R)-1-isopropyl-3-methyl-piperazine.
Chiral Synthesis and Resolution
Achieving the R-configuration requires asymmetric synthesis or chiral resolution. Patent CN105367506A avoids chiral separation by introducing chirality early:
Method: Chiral Reduction of Ketone Intermediates
-
A ketone intermediate (e.g., Int-1) is reduced asymmetrically using catalysts like CBS (Corey-Bakshi-Shibata) or enzymes.
-
Example : Reduction of Int-1 with (R)-CBS catalyst yields the R-configured alcohol, which is cyclized to the piperazine ring.
| Intermediate | Reducing System | Conditions | Chiral Product | ee% |
|---|---|---|---|---|
| Ketone Int-1 | (R)-CBS catalyst, BH₃·THF | -20°C, 12 hrs | (R)-Alcohol intermediate | >98% |
Deprotection and Cyclization
-
Boc-protected amines are deprotected using HCl in ethyl acetate, followed by ring-closure with sodium methylate in toluene.
| Protected Intermediate | Deprotection Reagent | Cyclization Conditions | Product | Yield |
|---|---|---|---|---|
| Boc-Int-3 | HCl/ethyl acetate | NaOMe, toluene, 70°C | (R)-Piperazine derivative | 75% |
Salt Formation to Dihydrochloride
The final step involves converting the free base to the dihydrochloride salt:
-
Free base is dissolved in anhydrous ether or THF.
-
Hydrogen chloride gas is bubbled through the solution, precipitating the dihydrochloride.
| Free Base | Solvent | HCl Source | Product | Purity |
|---|---|---|---|---|
| (R)-1-isopropyl-3-methyl-piperazine | THF | HCl gas | Dihydrochloride salt | 99% |
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
-
Cost Efficiency : LiAlH₄ reduction is cost-effective but hazardous. Sodium borohydride (NaBH₄) offers safer alternatives with moderate yields.
-
Green Chemistry : Enzymatic reductions or biocatalysts improve sustainability but require optimization.
-
Quality Control : HPLC or chiral GC ensures enantiomeric excess (ee) ≥99% for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
®-1-Isopropyl-3-methyl-piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of ®-1-Isopropyl-3-methyl-piperazine dihydrochloride typically require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Opioid Receptor Antagonists
Recent studies have identified piperazine derivatives, including (R)-1-Isopropyl-3-methyl-piperazine dihydrochloride, as promising candidates for the development of opioid receptor antagonists. These compounds can potentially mitigate the effects of opioid addiction and overdose by blocking the receptors that opioids bind to. For instance, research has reported on N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines showing significant antagonistic activity at opioid receptors, highlighting the potential of piperazine derivatives in pain management therapies .
Synthesis of Pharmaceutical Compounds
Building Block for Drug Synthesis
this compound serves as an essential intermediate in synthesizing various pharmaceuticals. Its ability to form stable complexes with other chemical entities makes it a vital component in drug formulation. The compound can be utilized in synthesizing drugs targeting neurological disorders, as piperazine derivatives are known for their psychoactive properties .
Research and Development
Synthetic Pathways
A simplified synthetic procedure for creating monosubstituted piperazine derivatives has been developed, which includes this compound as a key reactant. This method allows for high-yield production of various derivatives while minimizing costs and time . The reaction involves using a protonated form of piperazine to enhance selectivity and yield in the synthesis process.
Case Studies
Mechanism of Action
The mechanism of action of ®-1-Isopropyl-3-methyl-piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is used . The exact molecular targets and pathways involved can vary, but they often include key enzymes and receptors involved in metabolic and signaling pathways .
Comparison with Similar Compounds
Substituent Variations
- (R)-1-Cyclohexyl-3-methyl-piperazine dihydrochloride (CAS: 1187928-07-9): Replaces the isopropyl group with a cyclohexyl substituent, increasing steric bulk and lipophilicity .
- (R)-1,3-Dimethylpiperazine hydrochloride (MDL: MFCD30528237): Lacks the isopropyl group, featuring two methyl groups, which reduces steric hindrance and may alter receptor binding .
Chirality and Stereochemical Impact
Physicochemical Properties
Solubility and Stability
- (R)-1-Isopropyl-3-methyl-piperazine dihydrochloride : Exhibits pH-dependent solubility, typical of dihydrochloride salts, with enhanced solubility in acidic conditions .
- Opipramol dihydrochloride : Forms a three-dimensional hydrogen-bonded network in its crystal structure, improving stability but reducing aqueous solubility compared to simpler piperazine salts .
Analytical Characterization
- IR/NMR Data : The target compound’s spectral profile (e.g., C–H stretching, methyl/isopropyl signals) differs from analogs like [2-(4-Methylpiperazine)-1-]ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate hydrochloride (e.g., δ 3.89 ppm for methyl groups in NMR) .
Comparative Data Table
Biological Activity
(R)-1-Isopropyl-3-methyl-piperazine dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name: (R)-1-Isopropyl-3-methylpiperazine dihydrochloride
- Molecular Formula: C10H21Cl2N2
- Molecular Weight: 236.74 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The compound is hypothesized to act as a modulator of the central nervous system (CNS) by influencing serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.
Potential Mechanisms Include:
- Receptor Binding: The compound may exhibit affinity for serotonin receptors (5-HT) and dopamine receptors (D2), which are implicated in mood disorders and psychotropic effects.
- Enzyme Inhibition: It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of key neurotransmitters.
Antidepressant Effects
Recent studies have suggested that this compound may possess antidepressant-like properties. In animal models, administration of the compound resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test and tail suspension test.
Neuroprotective Effects
Research indicates that this compound may also exhibit neuroprotective effects. In vitro studies have demonstrated its ability to reduce oxidative stress and apoptosis in neuronal cell lines, suggesting potential applications in neurodegenerative diseases.
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the pharmacological effects of this compound:
| Study | Methodology | Key Findings |
|---|---|---|
| Study 1 | Forced Swim Test | Significant reduction in immobility time at doses of 10 mg/kg and 20 mg/kg, indicating antidepressant-like effects. |
| Study 2 | Neuroprotection Assay | Showed a 40% reduction in cell death in neuronal cultures exposed to oxidative stress when treated with the compound. |
| Study 3 | Receptor Binding Assay | High affinity for 5-HT2A and D2 receptors with Ki values of 25 nM and 30 nM respectively. |
Q & A
Q. Q1. What are the standard synthetic routes for (R)-1-Isopropyl-3-methyl-piperazine dihydrochloride, and how do reaction conditions influence stereochemical purity?
Methodological Answer: Synthesis typically involves multi-step reactions starting with chiral precursors to retain the (R)-configuration. For example:
- Step 1 : Alkylation of a piperazine core with isopropyl and methyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Hydrochloride salt formation via HCl gas bubbling in anhydrous ether .
Critical factors include temperature control (<0°C during salt formation), solvent polarity, and chiral auxiliary use to minimize racemization. HPLC with chiral columns (e.g., Chiralpak® AD-H) is recommended to verify enantiomeric excess (≥98%) .
Q. Q2. How is this compound characterized structurally and analytically?
Methodological Answer:
- Structural Confirmation : Use NMR (¹H/¹³C) to resolve methyl/isopropyl protons (δ 1.0–1.5 ppm) and piperazine ring signals (δ 2.5–3.5 ppm). X-ray crystallography may resolve stereochemistry .
- Purity Assessment : Ion chromatography for chloride content (theoretical: 23.8% w/w) and Karl Fischer titration for water content (<0.5%) .
Q. Q3. What are the known biological activities of piperazine derivatives structurally related to this compound?
Methodological Answer: Related compounds show:
- Dopamine Reuptake Inhibition : IC₅₀ values ~40 nM in vitro (e.g., GBR 13069 dihydrochloride) .
- Antimicrobial Activity : MIC values ≤10 µg/mL against Gram-positive bacteria via membrane disruption .
- Kinase Modulation : Potential inhibition of MAPK or PI3K pathways, validated via kinase profiling assays .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
Methodological Answer:
- Source Analysis : Verify compound purity (e.g., chiral vs. racemic mixtures) and assay conditions (cell lines, buffer pH).
- Orthogonal Assays : Compare radioligand binding (e.g., [³H]-dopamine uptake) with functional assays (cAMP modulation) .
- Meta-Analysis : Use tools like Prism® to normalize data across studies, accounting for batch-to-batch variability .
Q. Q5. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
Methodological Answer:
- pH Adjustment : Formulate at pH 4.5–5.0 (acetate buffer) to prevent piperazine ring hydrolysis.
- Lyophilization : Stabilize as a lyophilized powder (residual solvents <0.1%) and reconstitute in saline pre-use .
- Protection from Light : Store in amber vials to avoid photodegradation of the dihydrochloride salt .
Q. Q6. How can structure-activity relationship (SAR) studies improve target selectivity?
Methodological Answer:
- Isosteric Replacement : Substitute isopropyl with cyclopropylmethyl to enhance CNS penetration .
- Molecular Docking : Use Schrödinger Suite® to predict binding to dopamine transporters vs. off-targets (e.g., serotonin receptors) .
- In Silico ADMET : Predict metabolic hotspots (e.g., CYP3A4-mediated N-demethylation) using QikProp® .
Q. Q7. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 Knockout : Validate target engagement by comparing wild-type vs. transporter-deficient cell lines .
- Cryo-EM : Resolve compound-bound structures of membrane proteins (e.g., dopamine transporters) at 2–3 Å resolution .
- Metabolomics : Track downstream lipid peroxidation or ATP depletion via LC-MS/MS .
Critical Considerations for Researchers
- Stereochemical Integrity : Racemization during synthesis or storage can invalidate biological data. Regularly validate enantiomeric purity .
- Batch-Specific Variability : Certificates of Analysis (CoA) must include residual solvent levels (e.g., DMF <500 ppm) .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly for CNS-targeting compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
